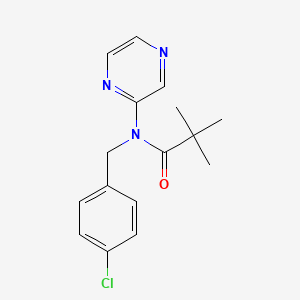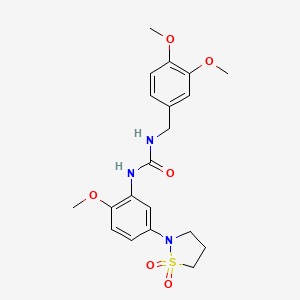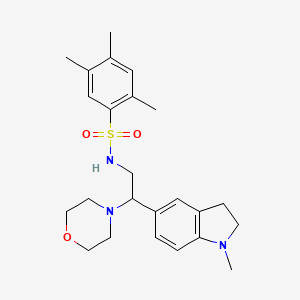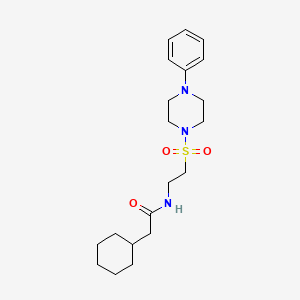![molecular formula C18H16ClNO2 B2473992 N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide CAS No. 2034414-92-9](/img/structure/B2473992.png)
N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(benzofuran-2-yl)propyl)-2-chlorobenzamide” is a chemical compound that contains a benzofuran moiety . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This compound is part of a class of compounds that are ubiquitous in nature .
Synthesis Analysis
Benzofuran compounds can be prepared by various methods in the laboratory . For example, a new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Molecular Structure Analysis
The molecular structure of “N-(3-(benzofuran-2-yl)propyl)-2-chlorobenzamide” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Herbicidal Activity
A study highlights the herbicidal potential of benzamides, specifically mentioning the activity of N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar to N-(3-(benzofuran-2-yl)propyl)-2-chlorobenzamide, showing effectiveness against annual and perennial grasses, offering potential utility in agriculture for forage legumes, turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Synthesis of Benzofurans
Another study details a synthesis approach for 2,3-disubstituted benzofurans, which are crucial for developing pharmaceuticals like benzbromarone and amiodarone. This research showcases the versatility of benzofuran synthesis in creating compounds with significant medical applications (Huang et al., 2019).
Anticonvulsant Properties
Research into benzofuran-acetamide scaffolds, including derivatives similar to the queried compound, has demonstrated potential anticonvulsant properties. This study found that certain compounds exhibited effective seizure prevention in animal models, suggesting their utility in epilepsy treatment (Shakya et al., 2016).
Polymer Science
In polymer science, the synthesis and thermal analysis of a methacrylate polymer bearing a chalcone side group derived from benzofuran compounds revealed interesting dielectric and thermal properties. Such materials could have applications in electronics and materials science (Çelik & Coskun, 2018).
Antiviral Activity
The synthesis of 2-[3-(substituted phenyl)-4,5-dihydro-1H-5-pyrazolyl]benzofuran-3-yl chloride derivatives showcases the exploration of benzofuran compounds for antiviral applications. Although specific antiviral activity was not observed, the cytotoxicity against host cells indicates a potential for further optimization and study in antiviral research (Yar et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide are sigma receptors . Sigma receptors are unique proteins that have been shown to play a role in various biological and pharmacological activities. They are classified into two subtypes, sigma-1 and sigma-2 .
Mode of Action
This compound interacts with its targets, the sigma receptors, by binding to them. This binding can lead to various changes in the cell, depending on the specific receptor subtype and the cellular context . The exact mechanism of this interaction is still under investigation.
Biochemical Pathways
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect a variety of biochemical pathways, potentially including those involved in cell growth, oxidative stress response, and viral replication .
Pharmacokinetics
It’s known that benzofuran compounds are ubiquitous in nature and have a broad range of clinical uses This suggests that they may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with sigma receptors. Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that this compound may also have anti-cancer properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by the presence of other molecules in the cell, the cell’s physiological state, and the specific characteristics of the target receptors
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-16-9-3-2-8-15(16)18(21)20-11-5-7-14-12-13-6-1-4-10-17(13)22-14/h1-4,6,8-10,12H,5,7,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYOVNMDTSJKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid](/img/structure/B2473913.png)
![4-(4-isopropylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473914.png)
![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)

![3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2473922.png)


![4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2473926.png)
![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2473932.png)
